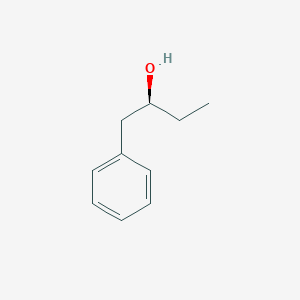

(2S)-1-phenylbutan-2-ol

Description

Significance of Chiral Alcohols as Key Intermediates

Chiral alcohols, such as (2S)-1-phenylbutan-2-ol, are indispensable building blocks in organic synthesis. rsc.orgsigmaaldrich.cn Their importance stems from the prevalence of chirality in biologically active molecules. Many pharmaceuticals, agrochemicals, and natural products contain stereogenic centers where the three-dimensional arrangement of atoms is crucial for their function. rsc.orgresearchgate.net The use of pre-existing, enantiomerically pure chiral building blocks, a strategy known as chiral pool synthesis, provides an efficient pathway to constructing complex target molecules with a defined stereochemistry. solubilityofthings.com

The hydroxyl group of chiral alcohols offers a versatile handle for a wide array of chemical transformations. It can be readily converted into other functional groups, such as esters, ethers, and halides, or it can direct the stereochemical outcome of nearby reactions. This versatility allows chemists to strategically incorporate the chiral center of the alcohol into the final product, ensuring the desired biological activity. For instance, chiral secondary alcohols are crucial intermediates in the synthesis of various drugs, including antidepressants and potential therapeutics for Alzheimer's disease. rsc.org

Stereochemical Purity and Enantiomeric Control in Synthetic Methodologies

The synthesis of a single enantiomer of a chiral molecule is a primary objective in modern organic chemistry, as different enantiomers can exhibit vastly different biological activities. solubilityofthings.comnumberanalytics.com One enantiomer might be therapeutic, while the other could be inactive or even harmful. icjs.us Therefore, achieving high stereochemical purity, often expressed as enantiomeric excess (e.e.), is paramount. numberanalytics.com

Several methodologies are employed to control the stereochemistry during a synthesis:

Asymmetric Synthesis: This approach aims to selectively produce one enantiomer over the other. ethz.ch This can be achieved through various techniques, including the use of chiral catalysts, chiral auxiliaries, or chiral reagents. solubilityofthings.comethz.ch Chiral catalysts, which can be metal complexes or organic molecules, create a chiral environment that favors the formation of one enantiomer. solubilityofthings.com Chiral auxiliaries are temporary chiral groups that are attached to the starting material to direct the stereochemistry of a reaction and are later removed. icjs.us

Kinetic Resolution: This method involves the separation of a racemic mixture (a 50:50 mixture of both enantiomers) by reacting it with a chiral catalyst or reagent that preferentially reacts with one enantiomer, leaving the other unreacted. ethz.chencyclopedia.pub Enzymes, particularly lipases, are often used for the kinetic resolution of racemic alcohols due to their high enantioselectivity. encyclopedia.pub

Dynamic Kinetic Resolution (DKR): This powerful technique combines kinetic resolution with in-situ racemization of the slower-reacting enantiomer. encyclopedia.pub This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product. encyclopedia.pub

The stereochemical purity of the synthesized compounds is verified using analytical techniques such as chiral chromatography and nuclear magnetic resonance (NMR) spectroscopy. solubilityofthings.comcanada.ca

Overview of Research Trajectories for this compound

Research involving this compound and related chiral alcohols is focused on developing more efficient and selective synthetic methods. Key areas of investigation include:

Catalytic Asymmetric Hydrogenation: This is a widely used method for the synthesis of chiral alcohols from prochiral ketones. acs.org Research focuses on the development of new and more effective chiral catalysts, often based on transition metals like ruthenium, rhodium, and iridium, to achieve high yields and enantioselectivities. acs.orgptfarm.pl The use of prolinamide-based ligands with ruthenium catalysts has shown excellent results in the asymmetric transfer hydrogenation of ketones. acs.org

Biocatalysis: The use of enzymes as catalysts offers a green and highly selective alternative to traditional chemical methods. rsc.orgunimi.it Alcohol dehydrogenases (ADHs) are enzymes that can reduce ketones to alcohols with high enantioselectivity. acs.org Research in this area involves screening for new enzymes with desired substrate specificities and engineering existing enzymes to improve their stability and activity under industrial process conditions. unimi.itacs.org For example, whole cells of Pichia glucozyma have been used for the bioreduction of various aromatic ketones to their corresponding (S)-alcohols with high yields and enantiomeric excess. unimi.it

One-Pot Syntheses: These strategies involve multiple reaction steps carried out in a single reaction vessel, which can improve efficiency and reduce waste. acs.org For instance, a one-pot synthesis of chiral β-heterosubstituted alcohols has been developed using a ruthenium-prolinamide catalyst for the asymmetric transfer hydrogenation of in-situ generated ketones. acs.org Another innovative approach combines ene-reductases and imine reductases in a biocatalytic cascade to produce amines with two stereocenters from α,β-unsaturated ketones. acs.org

These research efforts continue to expand the synthetic utility of this compound and other chiral alcohols, enabling the more efficient and sustainable production of enantiomerically pure molecules for a wide range of applications.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-phenylbutan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-2-10(11)8-9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYUPJHVGLFETDG-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](CC1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Methodologies for the Stereoselective Synthesis of 2s 1 Phenylbutan 2 Ol

Enantioselective Catalytic Transformations

Enantioselective catalysis provides an efficient route to chiral compounds by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. rsc.org This approach is central to the synthesis of (2S)-1-phenylbutan-2-ol from its prochiral precursor, 1-phenyl-1-butanone.

Asymmetric Hydrogenation and Transfer Hydrogenation Strategies

Asymmetric hydrogenation and asymmetric transfer hydrogenation (ATH) are powerful techniques for the enantioselective reduction of ketones. liv.ac.uk These methods typically employ transition metal catalysts complexed with chiral ligands.

Asymmetric Hydrogenation: The direct hydrogenation of 1-phenyl-1-butanone using molecular hydrogen in the presence of a chiral catalyst can yield this compound with high enantioselectivity. For instance, iridium and rhodium complexes with chiral ligands like BINAP derivatives are effective for this transformation under mild hydrogen pressure. A notable example is the iridium-catalyzed hydrogenation of 1-phenyl-1-butanone, which achieved a 98% yield and greater than 99% enantiomeric excess (ee) using a specific iridium complex with a pyridazinylamido ligand.

Asymmetric Transfer Hydrogenation (ATH): ATH offers a practical alternative, often using more accessible hydrogen donors like isopropanol (B130326) or formic acid. liv.ac.uk Ruthenium-based catalysts are widely used for the ATH of ketones. nih.govnih.gov For the reduction of 1-phenyl-1-butanone, catalysts such as those derived from (η⁵-pentaphenylcyclopentadienyl)RuCl(CO)₂ have shown efficiency. diva-portal.org Iron-based catalysts have also emerged as a more environmentally friendly option for ATH, demonstrating good to excellent yields and enantioselectivity in the reduction of prochiral ketones. nih.gov

| Catalyst System | Substrate | Product | Yield (%) | ee (%) | Reference |

| [(2,4-dimethyl-5-phenylimidazo[1,5-b]pyridazin-7-yl)amido)Ir(COD)] / KOtBu | 1-Phenyl-1-butanone | (S)-1-Phenyl-1-butanol | 98 | >99 | |

| Iron(II) complex | Prochiral ketones | (R)-Alcohols | Good-Excellent | Good-Excellent | nih.gov |

| (η⁵-Pentaphenylcyclopentadienyl)RuCl(CO)₂ | (S)-1-phenylethanol (racemization) | Racemic 1-phenylethanol | - | - | diva-portal.org |

Organocatalytic Approaches and Chiral Catalyst Design

Organocatalysis, the use of small organic molecules as catalysts, has become a third pillar of asymmetric synthesis alongside biocatalysis and metal catalysis. chiralpedia.com Chiral amines and their salts are often employed to activate substrates towards enantioselective transformations. core.ac.uk

In the context of synthesizing chiral alcohols, organocatalytic transfer hydrogenation has been developed using Hantzsch esters as the hydride source in the presence of a chiral amine catalyst. princeton.edu This bio-inspired approach mimics the function of NADH cofactors in enzymatic reductions. princeton.edu For the synthesis of this compound, a chiral imidazolidinone catalyst could be employed to facilitate the enantioselective transfer hydrogenation of 1-phenyl-1-butanone. The design of these catalysts is crucial, with the steric and electronic properties of the catalyst influencing the stereochemical outcome of the reaction. princeton.edu

Biocatalytic Pathways: Enzyme-Mediated Reductions and Derivations

Enzymes are highly efficient and stereoselective catalysts, making them ideal for the synthesis of enantiopure compounds. liv.ac.uk Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are commonly used for the asymmetric reduction of ketones to alcohols.

The reduction of 1-phenyl-1-butanone to this compound can be achieved with high enantioselectivity using specific enzymes. For example, ADHs from Lactobacillus species have been shown to be effective. Similarly, ketoreductases can catalyze the NADPH-dependent stereoselective reduction. An alcohol dehydrogenase from Leifsonia sp. (LSADH) has been characterized and shown to reduce a variety of ketones with high enantiomeric excesses, although its activity on 1-phenyl-1-butanone itself was not reported as being suitable. asm.org

Multi-enzyme cascade reactions have also been developed to synthesize chiral alcohols with multiple stereocenters. For instance, a one-pot conversion of an α,β-unsaturated ketone to an enantiopure secondary alcohol was achieved using an ene-reductase (ER) and an alcohol dehydrogenase (ADH) simultaneously. polimi.it This strategy could be adapted for the synthesis of derivatives of 1-phenylbutan-2-ol.

| Enzyme System | Substrate | Product | Yield (%) | de/ee (%) | Reference |

| OYE3-PLADH | (E)-3-methyl-4-phenylbut-3-en-2-one | (2R,3S)-3-methyl-4-phenylbutan-2-ol | 79 | 99 (de) | polimi.itnih.gov |

| OYE3-READH | (E)-3-methyl-4-phenylbut-3-en-2-one | (2S,3S)-3-methyl-4-phenylbutan-2-ol | 76 | 99 (de) | polimi.itnih.gov |

| Bakers' yeast (Saccharomyces cerevisiae) | 1-Phenyl-1,3-butanedione | (S)-(+)-3-hydroxy-1-phenyl-1-butanone | 33-40 | >98 (ee) | researchgate.netcdnsciencepub.com |

| Ketoreductase (engineered) | N-protected (S)-3-amino-1-chloro-4-phenylbutan-2-one | N-protected (2R,3S)-3-amino-1-chloro-4-phenylbutan-2-ol | >80 | >99 (de) | google.com |

Metal-Mediated Asymmetric Synthesis with Chiral Ligands

The use of transition metal complexes with chiral ligands is a well-established and powerful strategy in asymmetric synthesis. berkeley.educhiralpedia.com The design and synthesis of chiral ligands are critical for achieving high efficiency and stereoselectivity. berkeley.edu Noncovalent interactions between the ligand and the substrate can play a crucial role in the stereochemical control of the reaction. mdpi.com

For the synthesis of this compound, various metal-ligand combinations can be envisioned. Beyond the hydrogenation catalysts mentioned earlier, other metal-mediated reactions can be employed. For example, the asymmetric reduction of 1-phenyl-1-butanone can be achieved using chiral metal borohydride (B1222165) complexes. The conformational rigidity imposed by chelation between the metal and a chiral ligand or a substrate containing a directing group can lead to high diastereoselectivity. rsc.org The development of new ligands, such as C1-symmetric chiral secondary diamines for copper-catalyzed reactions, continues to expand the toolbox for asymmetric synthesis. acs.org

Diastereoselective Synthesis Principles and Applications

Diastereoselective synthesis aims to control the formation of one diastereomer over another. This is particularly relevant when a molecule already contains a stereocenter and a new one is being created.

Substrate-Controlled Diastereoselection in Reaction Pathways

In substrate-controlled diastereoselection, the existing stereocenter(s) in the substrate molecule directs the stereochemical outcome of a reaction. This is often rationalized using models like the Felkin-Anh or Cram chelation models.

An example of substrate-controlled diastereoselectivity can be seen in the synthesis of anti-(2R,3S)-1,3-diamino-4-phenylbutan-2-ol derivatives. d-nb.infounica.it Starting from N,N-dibenzyl-L-phenylalaninal, which contains a single stereocenter, a three-component reaction proceeds with high diastereoselectivity. The stereochemical outcome is explained by the Felkin-Anh model, where the nucleophile preferentially attacks the less hindered face of the aldehyde. d-nb.infounica.it While this specific example does not directly produce this compound, the principle of using a chiral starting material to direct the formation of a new stereocenter is a fundamental strategy in asymmetric synthesis.

Mechanistic Investigations and Theoretical Studies on Reactions Involving 2s 1 Phenylbutan 2 Ol

Elucidation of Reaction Mechanisms and Intermediates in Stereoselective Processes

The stereoselectivity observed in reactions involving (2S)-1-phenylbutan-2-ol is dictated by the mechanism through which the reaction proceeds and the nature of the intermediates formed. The predefined stereocenter at C2 exerts significant influence over the creation of new stereocenters.

A primary mechanism for achieving high diastereoselectivity is through chelation control. rsc.org In reactions involving metal catalysts or reagents, the hydroxyl group of this compound can coordinate with the metal center along with another Lewis basic atom in the substrate or reagent. This coordination forms a rigid, cyclic intermediate, often a five or six-membered ring. rsc.org The conformational rigidity of this chelated intermediate restricts the possible trajectories for an incoming nucleophile or electrophile, forcing it to attack the reactive center from the less sterically hindered face. This leads to the preferential formation of one diastereomer.

In transition-metal-catalyzed reactions, such as palladium-catalyzed allylic substitutions, this compound derivatives can form key intermediates like π-allyl palladium complexes. The stereochemistry of the reaction is often determined during the nucleophilic attack on this complex. The mechanism can proceed via two main pathways: trans-nucleopalladation (attack from the face opposite to the palladium) or cis-nucleopalladation (intramolecular attack from a palladium-bound nucleophile). acs.org The existing stereocenter in the this compound backbone influences the stability of the possible diastereomeric intermediates and transition states, thereby directing the stereochemical course of the reaction. acs.org The study of such intermediates is fundamental to rational catalyst and substrate design for achieving high enantioselectivity.

Table 1: Proposed Intermediates in Stereoselective Reactions of Chiral Alcohols

| Intermediate Type | Reaction Class | Mechanism of Stereocontrol |

|---|---|---|

| Cyclic Chelate Complex | Grignard Additions, Reductions with Zinc Borohydride (B1222165) | Formation of a rigid cyclic structure involving a metal ion, the hydroxyl group, and a carbonyl, restricting conformational freedom and directing attack. rsc.org |

| π-Allyl Palladium Complex | Palladium-Catalyzed Allylic Amination/Alkylation | The existing stereocenter on the alcohol backbone influences the facial bias of the subsequent nucleophilic attack on the allyl moiety. acs.org |

| Lithium Alkoxide | Lithiation/Nucleophilic Addition | The lithium alkoxide formed can coordinate with other reagents, influencing the stereochemistry of subsequent bond formations through organized transition states. organic-chemistry.org |

Analysis of Stereoelectronic Effects and Conformational Preferences

Beyond simple sterics, stereoelectronic effects play a critical role in dictating the reactivity and conformational preferences of this compound. These effects arise from the spatial interactions between molecular orbitals. wikipedia.org A stabilizing stereoelectronic effect typically involves an interaction between a filled (donor) orbital and an empty (acceptor) anti-bonding orbital, which depends on their relative orientation. wikipedia.org

For this compound, key stereoelectronic interactions include:

Hyperconjugation: Interactions such as σ(C-H) → σ(C-O) or σ(C-C) → σ(C-O) can stabilize specific staggered conformations. The most effective overlap often occurs in a gauche or anti-periplanar arrangement, influencing the rotational barrier around the C-C bonds.

The Gauche Effect: In certain fragments, a conformation that appears more sterically hindered (gauche) may be favored over the anti conformation due to stabilizing electronic interactions, such as those between a good donor orbital (like a σ C-H bond) and a good acceptor orbital (like a σ* C-F bond). wikipedia.org In this compound, similar effects can influence the dihedral angle between the phenyl and hydroxyl groups.

n → σ Interactions:* The non-bonding lone pair orbitals (n) on the oxygen atom can act as donors, interacting with adjacent anti-bonding orbitals like σ*(C-C). The strength of this interaction is highly dependent on the conformation.

The interplay between these stabilizing electronic effects and destabilizing steric repulsions (e.g., from the bulky phenyl group) determines the molecule's conformational landscape. The most stable conformer, or the ensemble of low-energy conformers, represents the molecule's ground state. The specific three-dimensional arrangement in the dominant conformation dictates how the molecule presents itself to an approaching reagent, thereby controlling the facial selectivity of a reaction. rsc.org

Table 2: Interplay of Steric and Stereoelectronic Factors on Conformation

| Conformation | Dominant Steric Interaction | Potential Stabilizing Stereoelectronic Effect | Resulting Preference |

|---|---|---|---|

| Anti-periplanar | Minimized torsional strain between large groups. | Favorable overlap of specific bonding and anti-bonding orbitals. | Often preferred for bulky groups to minimize steric clash. |

| Gauche | Increased steric repulsion between adjacent groups. | Can be stabilized by favorable hyperconjugation or n → σ* interactions. wikipedia.org | May be the dominant conformer if electronic stabilization outweighs steric hindrance. wikipedia.org |

Computational Chemistry for Reaction Modeling and Prediction

Computational chemistry provides powerful tools to investigate the factors controlling the reactivity of this compound at an electronic level, offering insights that are often inaccessible through experiments alone.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for studying reaction mechanisms. nih.gov For reactions involving this compound, DFT is used to model the potential energy surface, locating and characterizing the structures of reactants, intermediates, products, and, crucially, the transition states that connect them. frontiersin.orgyoutube.com

The process involves optimizing the geometry of a proposed transition state structure. A true transition state is a first-order saddle point on the potential energy surface, characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. youtube.com By calculating the Gibbs free energies (G) of the reactants and the transition states, the free energy of activation (ΔG‡) can be determined. youtube.com

In stereoselective reactions, there are multiple competing pathways leading to different stereoisomeric products. DFT allows for the direct comparison of the activation energies for these pathways. The pathway with the lower ΔG‡ is kinetically favored and will yield the major product. This analysis provides a quantitative prediction of stereoselectivity that can be compared with experimental results, offering a deep understanding of why one stereoisomer is formed preferentially. frontiersin.org These calculations often employ functionals like B3LYP or BP86 with basis sets such as def2-TZVP or 6-31G(d,p) and may include corrections for solvent effects and dispersion forces. frontiersin.orghakon-art.com

Table 3: Hypothetical DFT Data for a Competing Stereoselective Reaction

| Species | Pathway | Electronic Energy (Hartree) | Gibbs Free Energy (Hartree) | Relative ΔG‡ (kcal/mol) | Predicted Outcome |

|---|---|---|---|---|---|

| Reactants | - | -245.150 | -245.050 | 0.0 | - |

| Transition State A | Leads to (R,S)-product | -245.120 | -245.025 | 15.7 | Minor Product |

Note: Data are illustrative. 1 Hartree ≈ 627.5 kcal/mol.

While DFT is excellent for analyzing stationary points, flexible molecules like this compound exist as a dynamic ensemble of interconverting conformations in solution. Molecular Dynamics (MD) simulations are a computational method used to model this dynamic behavior. mdpi.com MD simulates the motion of atoms and molecules over time by solving Newton's equations of motion, providing a trajectory that maps the conformational landscape. arxiv.org

For this compound, an MD simulation can reveal:

The most populated ground-state conformations.

The relative energies and populations of different conformers.

The energy barriers for rotation around single bonds.

The specific interactions with solvent molecules.

This information is critical because the reactivity of the molecule is a population-weighted average over all accessible conformations. By understanding the conformational landscape, researchers can identify the specific shapes the molecule is most likely to adopt just before a reaction, providing a more complete picture than static DFT calculations alone. biorxiv.org Recent advances even allow for the exploration of conformational landscapes in hours, a significant speed-up compared to traditional simulation times. biorxiv.org

Quantum chemical descriptors are numerical values calculated from the electronic structure of a molecule that can be correlated with its experimental reactivity. hakon-art.com Derived from DFT or other quantum mechanical calculations, these descriptors provide quantitative insights into the electronic properties of this compound. rsc.org

Key descriptors include:

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The spatial distribution of these orbitals shows the likely sites of reaction.

Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the molecule's electron density surface, visually identifying electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack).

Fukui Functions: These local reactivity descriptors indicate which atoms within the molecule are most susceptible to nucleophilic, electrophilic, or radical attack. hakon-art.com

By calculating these descriptors for this compound, a detailed structure-reactivity profile can be constructed, helping to explain and predict its behavior in various chemical transformations. rsc.org

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Zinc Borohydride |

| π-Allyl palladium |

| Lithium alkoxide |

Applications of 2s 1 Phenylbutan 2 Ol As a Chiral Building Block and Synthetic Precursor

Versatile Chiral Synthon in Complex Organic Molecule Assembly

(2S)-1-Phenylbutan-2-ol is a recognized chiral building block in the field of organic synthesis. bldpharm.com Its utility stems from the presence of a stereogenic center, which can direct the stereochemical outcome of subsequent reactions, making it a crucial intermediate for molecules that require specific 3D arrangements for their biological or chemical function.

The compound's structural motif is found within more complex molecules that are of interest in medicinal chemistry and materials science. For instance, derivatives of phenylbutan-2-ol are precursors to compounds with potential therapeutic applications. Research has shown that related structures, such as (R)-4-phenylbutan-2-ol, are valuable synthons for creating potassium channel blockers. mdpi.com Similarly, other analogs serve as precursors for important pharmaceutical agents like the antidepressant Reboxetine and the intravenous anesthetic Etomidate, highlighting the importance of the phenyl-alcohol core in building biologically active molecules. mdpi.com The synthesis of these complex targets relies on the initial chirality of building blocks like this compound to ensure the final product has the correct and effective stereoisomeric form.

Strategies for Derivatization to Enhance Synthetic Utility

To broaden its applicability, the hydroxyl group of this compound can be transformed into a variety of other functional groups. These derivatization strategies are key to making the chiral scaffold compatible with a wider range of chemical reactions.

A primary strategy involves the direct substitution of the non-derivatized alcohol. The hydroxyl group can be directly replaced by nitrogen, oxygen, or sulfur-based nucleophiles. diva-portal.org This transformation is often catalyzed by acids, such as phosphinic acid or iron(III) catalysts, enabling the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds with a high degree of stereochemical control, often proceeding with inversion of configuration (SN2-type pathway). diva-portal.orgcore.ac.uk Another key derivatization is the conversion of the alcohol to a halide, which can be achieved using visible-light-mediated reactions. nih.gov

Further modifications can be made to derivatives of the parent alcohol. For example, carbamate (B1207046) derivatives can undergo cyclization reactions mediated by reagents like 2-iodoxybenzoic acid (IBX) to form bicyclic oxazolidinones. nih.gov These oxazolidinones can then be further functionalized through N-alkylation with various alkyl halides, demonstrating how initial derivatization unlocks subsequent synthetic pathways. nih.gov

Table 1: Examples of Derivatization Reactions

| Starting Material Class | Reagent/Catalyst | Product Functional Group | Reference |

|---|---|---|---|

| Secondary Alcohol | Phosphinic Acid / Fe(OTf)₃ | Amine, Ether, Thioether | diva-portal.orgcore.ac.uk |

| Secondary Alcohol | Visible Light / Halogen Source | Halide | nih.gov |

| Carbamate Derivative | IBX | Oxazolidinone | nih.gov |

| Oxazolidinone | Alkyl Halide / Base | N-Alkyl Oxazolidinone | nih.gov |

Development of Chiral Ligands and Organocatalysts Utilizing this compound Frameworks

The rigid and well-defined stereochemistry of this compound makes its structural framework an excellent foundation for the design of new chiral ligands and organocatalysts. These tools are essential for asymmetric catalysis, a field dedicated to selectively producing one enantiomer of a chiral product.

While a large number of chiral ligands have been developed from a few "privileged" scaffolds like BINOL and Salen, there is a continuous search for new frameworks with unique steric and electronic properties. acs.orgnankai.edu.cn C₁-symmetric ligands, which lack a C₂ axis of rotation, are often more tunable in their properties compared to their C₂-symmetric counterparts. acs.org The framework derived from this compound can be incorporated into such C₁-symmetric structures. For example, chiral diamine ligands have been successfully synthesized and used in copper-catalyzed Henry reactions, achieving high yields and excellent enantioselectivities. acs.org

The development of new ligand types, such as those with mixed donor atoms (e.g., P,S-ligands), is an active area of research that offers pathways to new reactivity and selectivity in catalysis. rsc.org The chiral backbone provided by molecules like this compound is integral to these designs, where the stereocenter influences the spatial arrangement of the coordinating atoms, thereby controlling the stereochemical outcome of the catalyzed reaction.

Precursor for the Synthesis of Stereochemically Defined Analogs for Research Purposes

In drug discovery and chemical biology, the synthesis of a series of structurally related compounds, or analogs, is a common strategy to investigate structure-activity relationships (SAR). This compound serves as a valuable precursor for creating such libraries of stereochemically defined analogs.

For example, its core structure is relevant to the development of Bedaquiline analogues, a compound used for treating tuberculosis. Research has involved the synthesis of various analogs where the phenylbutan-2-ol core is modified. In one study, a series of C5-aryl pyridine (B92270) analogues were synthesized from a brominated precursor via Suzuki-Miyaura cross-coupling reactions with various aryl boronic acids. nih.gov This allowed for the systematic variation of one part of the molecule while keeping the core stereochemistry constant, enabling researchers to probe how different substituents affect biological activity.

Similarly, other research efforts have focused on synthesizing analogs of HIV-1 protease inhibitors. In this context, the (2S,3R)-3-hydroxy-4-((N-isobutyl-4-methoxyphenyl)-sulfonamido)-1-phenylbutan-2-yl)carbamate fragment, which contains a structure related to phenylbutan-2-ol, was coupled with different bicyclic oxazolidinone scaffolds to create a new class of potential inhibitors. nih.gov These examples underscore the role of this compound and its derivatives as foundational elements for producing diverse, yet stereochemically related, molecules for scientific investigation. nih.govgoogle.com

Table 2: Examples of Synthesized Stereochemically Defined Analogs

| Precursor Core | Synthetic Goal | Key Reaction | Reference |

|---|---|---|---|

| Bromo-pyridinyl-phenylbutanol | Bedaquiline Analogs | Suzuki–Miyaura Coupling | nih.gov |

| Phenylbutanyl Carbamate | HIV-1 Protease Inhibitors | Carbamate coupling | nih.gov |

| Amino-phenylbutanol | Beta-Secretase Inhibitors | Reductive Amination | google.com |

Incorporation into Heterocyclic and Carbocyclic Systems

The functional groups and chiral center of this compound facilitate its use in reactions that form rings, leading to the synthesis of complex heterocyclic (rings with non-carbon atoms) and carbocyclic (all-carbon rings) systems. msu.edu

A powerful strategy for forming heterocyclic compounds is the intramolecular substitution of a derivative of this compound. For instance, an alcohol substrate containing a nucleophilic nitrogen atom, such as 4-((4-methoxyphenyl)amino)-1-phenylbutan-1-ol, can undergo an iron-catalyzed intramolecular cyclization. core.ac.uk This reaction proceeds with chirality transfer from the alcohol's stereocenter to form an enantioenriched pyrrolidine (B122466), a common five-membered nitrogen-containing heterocycle. core.ac.uk This methodology has been applied to the total synthesis of natural products like (+)-lentiginosine, where the key step is an iron-catalyzed intramolecular substitution to furnish a chiral pyrrolidine derivative. core.ac.uk

The ability to form such ring systems is crucial as many biologically active compounds are based on heterocyclic and carbocyclic frameworks. The use of a chiral precursor like this compound ensures that these complex cyclic structures are synthesized with the desired stereochemistry, which is often critical for their function. mdpi.com

Advanced Analytical and Characterization Techniques for Stereochemical Analysis

Chromatographic Methods for Enantiomeric and Diastereomeric Resolution

Chromatographic techniques are powerful tools for the separation of stereoisomers. By exploiting the differential interactions between the isomers and a chiral environment, these methods enable the quantification of enantiomeric purity and the isolation of individual stereoisomers.

Chiral High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation and quantification of enantiomers. phenomenex.comresearchgate.net The determination of enantiomeric excess (ee), a measure of the purity of a chiral sample, is routinely accomplished using chiral HPLC. heraldopenaccess.us This method relies on chiral stationary phases (CSPs) that create a chiral environment within the HPLC column. researchgate.net The enantiomers of a racemic mixture interact differently with the CSP, leading to different retention times and, consequently, their separation.

The selection of an appropriate CSP is crucial and often depends on the structural characteristics of the analyte. For alcohols like 1-phenylbutan-2-ol, polysaccharide-based and Pirkle-type CSPs are commonly employed. The interactions responsible for chiral recognition can include hydrogen bonding, dipole-dipole interactions, and steric hindrance. By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be accurately calculated. The use of nonspecific detectors like UV or fluorescence is common in chiral HPLC for determining enantiomeric excess. heraldopenaccess.us

| Parameter | Description | Typical Values/Conditions |

| Stationary Phase | Chiral Stationary Phase (e.g., polysaccharide-based, Pirkle-type) | Amylose or cellulose (B213188) derivatives, (S)-N-(3,5-dinitrobenzoyl)phenylglycine |

| Mobile Phase | A mixture of a nonpolar and a polar solvent | Hexane/Isopropanol (B130326), Heptane/Ethanol |

| Detector | UV-Vis or Fluorescence Detector | Wavelength set to an absorbance maximum of the analyte |

| Flow Rate | Rate at which the mobile phase passes through the column | 0.5 - 2.0 mL/min |

| Column Temperature | Can influence separation efficiency | 20 - 40 °C |

Gas Chromatography (GC) with chiral stationary phases (CSPs) is another highly effective method for the separation of volatile enantiomers. azom.comnih.gov The principle of "chiral recognition" governs the separation, where transient diastereomeric complexes are formed between the enantiomers and the chiral selector in the stationary phase. azom.com This leads to different retention times for the (S) and (R) enantiomers of 1-phenylbutan-2-ol.

Modified cyclodextrins are frequently used as chiral selectors in GC stationary phases for the resolution of chiral alcohols. nih.gov These cyclodextrin (B1172386) derivatives are often dissolved in a polysiloxane polymer and coated onto the capillary column. azom.com The choice of the specific cyclodextrin derivative and the operating conditions, such as temperature programming, are critical for achieving optimal separation. Chiral GC is widely applied in fields like synthetic chemistry and fragrance analysis to determine the enantiomeric composition of chiral compounds. azom.comresearchgate.net

| Parameter | Description | Typical Values/Conditions |

| Stationary Phase | Chiral Stationary Phase (e.g., modified cyclodextrins) | Derivatized α-, β-, or γ-cyclodextrins (e.g., octakis(3-O-butanoyl-2,6-di-O-n-pentyl)-γ-cyclodextrin) |

| Carrier Gas | Inert gas to transport the sample through the column | Helium, Hydrogen, or Nitrogen |

| Column Type | Capillary Column | Fused silica (B1680970) capillary with a thin film of the CSP |

| Temperature Program | Ramping the column temperature to elute compounds with different boiling points | Initial temperature hold followed by a ramp to a final temperature |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for general-purpose detection, MS for identification |

Spectroscopic Techniques for Absolute Configuration Assignment and Detailed Structural Elucidation

Spectroscopic methods provide invaluable information about the three-dimensional arrangement of atoms in a molecule, enabling the assignment of absolute configuration and a detailed understanding of its structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules, and advanced NMR techniques can provide detailed insights into stereochemistry. researchgate.netiitmandi.ac.in While standard NMR can distinguish between diastereomers due to their different chemical environments, determining the absolute configuration of enantiomers requires the use of chiral auxiliaries.

One common approach is the use of chiral derivatizing agents (CDAs), such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), to convert the enantiomers into diastereomeric esters. nih.gov The resulting diastereomers exhibit distinct NMR spectra, particularly in their ¹H and ¹⁹F NMR signals. acs.orgacs.org By analyzing the differences in chemical shifts (Δδ) between the two diastereomers, the absolute configuration of the original alcohol can be determined based on established empirical models. nih.gov More advanced CDAs and techniques continue to be developed to improve the reliability and applicability of this method. acs.orgacs.org Two-dimensional NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide through-space correlations between protons, offering further confirmation of the relative stereochemistry in the derivatized products. wordpress.com

X-ray crystallography is considered the gold standard for the unambiguous determination of the absolute configuration of a chiral molecule. nih.gov This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data allows for the creation of a three-dimensional electron density map, from which the precise arrangement of atoms in the crystal lattice can be determined.

For chiral molecules, the technique of anomalous dispersion is used to establish the absolute stereochemistry. soton.ac.uk This requires the presence of a heavy atom in the structure or the use of a specific X-ray wavelength. By analyzing the differences in the intensities of Friedel pairs of reflections, the absolute configuration can be assigned with high confidence. soton.ac.uk While obtaining a suitable single crystal can be a significant challenge, the structural information provided by X-ray crystallography is unparalleled in its detail and certainty. nih.govnih.gov

Chiroptical spectroscopy encompasses techniques that measure the differential interaction of a chiral molecule with left and right circularly polarized light. These methods, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are highly sensitive to the stereochemistry of a molecule. leidenuniv.nlwikipedia.org

Circular Dichroism (CD) measures the difference in absorption of left and right circularly polarized light as a function of wavelength. A CD spectrum shows positive or negative peaks (Cotton effects) corresponding to the electronic transitions of the chromophores within the chiral molecule. The sign and intensity of these Cotton effects are characteristic of the absolute configuration of the molecule.

Optical Rotatory Dispersion (ORD) measures the variation of the optical rotation of a substance with the wavelength of light. wikipedia.org An ORD curve plots the specific rotation against the wavelength. The shape of the ORD curve, particularly in the vicinity of an absorption band, is directly related to the stereochemistry of the molecule.

Both CD and ORD are powerful, non-destructive techniques that can be used to determine the absolute configuration of chiral compounds, often by comparing the experimental spectra to those of known compounds or to theoretical calculations. semanticscholar.orgnih.govnih.gov

| Technique | Principle | Information Obtained | Application to (2S)-1-phenylbutan-2-ol |

| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. | Absolute configuration, conformational analysis. | The phenyl chromophore would give rise to characteristic Cotton effects, allowing for the determination of the absolute configuration at the stereocenter. |

| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with wavelength. | Absolute configuration, identification of chromophores. | The ORD curve would show a specific pattern of rotation versus wavelength, which is indicative of the (S)-configuration. |

Future Directions and Emerging Research Avenues in 2s 1 Phenylbutan 2 Ol Chemistry

Sustainable and Green Chemistry Approaches in its Synthesis

The chemical industry's shift towards sustainability has profound implications for the synthesis of chiral molecules like (2S)-1-phenylbutan-2-ol. Green chemistry principles, which aim to reduce waste and energy consumption, are being actively integrated into synthetic routes. nih.gov A primary focus is the use of biocatalysis, which employs enzymes to perform highly selective chemical transformations under mild conditions. bohrium.com

Alcohol dehydrogenases (ADHs) are particularly relevant for synthesizing this compound. These enzymes can catalyze the asymmetric reduction of the corresponding prochiral ketone, 1-phenylbutan-2-one, to furnish the desired (S)-enantiomer with high enantiomeric excess (ee). nih.govnih.gov Biocatalytic systems often operate in aqueous media at or near ambient temperature and pressure, significantly reducing the environmental footprint compared to traditional chemical reductions that may use stoichiometric amounts of metal hydride reagents and volatile organic solvents. bohrium.com

Chemoenzymatic strategies, which combine chemical and enzymatic steps, offer another powerful approach. For instance, a chemical catalyst can be used to produce the ketone precursor, which is then stereoselectively reduced in a subsequent step by an engineered enzyme. chimia.chriken.jp Researchers are developing bienzyme-coupled catalytic systems to regenerate expensive cofactors like NADH, making the process more economically viable for large-scale production. nih.gov

The principles of green chemistry are assessed using various metrics to quantify the environmental performance of a synthetic route. researchgate.net Metrics such as Atom Economy, E-Factor (Environmental Factor), and Process Mass Intensity (PMI) are crucial for comparing the sustainability of different synthetic approaches. nih.gov

| Metric | Description | Traditional Synthesis (Hypothetical) | Biocatalytic Synthesis (Hypothetical) |

|---|---|---|---|

| Atom Economy | Efficiency of incorporating reactant atoms into the final product. | Moderate (often involves stoichiometric reagents). | High (enzymes are catalytic). |

| E-Factor | Ratio of the mass of waste to the mass of product. | High (due to solvents and reagent byproducts). | Low (often aqueous media, minimal waste). |

| Solvent Use | Reliance on volatile organic compounds (VOCs). | High (e.g., THF, diethyl ether). | Minimal (primarily water). researchgate.net |

| Energy Consumption | Requirement for heating or cooling. | Often requires elevated or cryogenic temperatures. | Typically operates at ambient temperature. bohrium.com |

Expanding the Scope of this compound in Advanced Organic Synthesis

As a chiral building block, this compound holds significant potential for the synthesis of complex, high-value molecules such as pharmaceuticals and natural products. researchgate.netchinesechemsoc.org Its defined stereochemistry can be transferred to new molecules, making it a valuable component of the "chiral pool." researchgate.net

One key application area is its use as a chiral auxiliary . In this role, the alcohol is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. bohrium.comchemrxiv.org After the desired stereocenter is created, the auxiliary can be cleaved and potentially recycled. While specific applications of this compound as an auxiliary are not yet widespread, its structural motifs are similar to other alcohols that have proven effective in directing reactions like aldol additions or alkylations.

Furthermore, this compound can serve as a precursor for the synthesis of chiral ligands for asymmetric catalysis. nih.gov The hydroxyl group provides a handle for modification, allowing for the incorporation of phosphine, amine, or other coordinating groups. These ligands can then be complexed with transition metals to create catalysts that mediate a wide range of enantioselective transformations. pnas.org

| Application Area | Potential Role of this compound | Example Reaction Type (with analogous chiral alcohols) |

|---|---|---|

| Chiral Auxiliary | Temporarily attached to a substrate to control stereochemistry. chemrxiv.org | Asymmetric alkylation of enolates, Diels-Alder reactions. |

| Chiral Building Block | Incorporated as a key stereocenter in a target molecule. researchgate.net | Total synthesis of natural products and active pharmaceutical ingredients. |

| Precursor to Chiral Ligands | Modified to create ligands for asymmetric metal catalysis. | Used in asymmetric hydrogenation, cross-coupling, and cyclopropanation reactions. nih.gov |

| Chiral Resolving Agent | Forms diastereomeric salts or esters with a racemic mixture to allow separation. | Resolution of racemic carboxylic acids or amines. |

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Optimization

For the synthesis of this compound, ML models can be trained to predict the enantioselectivity of a given catalyst for the reduction of 1-phenylbutan-2-one. bohrium.comresearchgate.net By analyzing the structural features of different catalysts (e.g., enzymes or organometallic complexes) and substrates, these models can identify the key interactions that govern stereocontrol. nih.gov This predictive power accelerates the discovery of new, highly efficient catalysts without the need for exhaustive experimental screening. pnas.org

| AI/ML Application | Function in the Context of this compound Chemistry | Potential Impact |

|---|---|---|

| Predictive Modeling | Forecasts reaction outcomes (yield, enantioselectivity) based on catalyst and substrate structures. chinesechemsoc.org | Accelerates catalyst discovery and reduces experimental costs. |

| Reaction Optimization | Identifies optimal reaction conditions (temperature, solvent, concentration) using algorithms. | Improves reaction efficiency and robustness. |

| De Novo Catalyst Design | Generates novel catalyst structures computationally for a specific transformation. riken.jp | Uncovers unconventional catalyst designs with superior performance. |

| Retrosynthesis Planning | Proposes and evaluates multiple synthetic pathways to the target molecule. nih.gov | Aids chemists in designing more efficient and innovative synthetic strategies. |

Exploration of Novel Reactivity Patterns and Chemical Transformations

Research into the fundamental reactivity of alcohols is uncovering new ways to utilize molecules like this compound in synthesis. Traditional transformations often involve the activation of the O-H bond, but emerging strategies focus on activating the adjacent C-H bonds, leading to novel bond constructions.

C-H activation is a powerful strategy that allows for the direct functionalization of otherwise inert carbon-hydrogen bonds. wikipedia.org Using transition metal catalysts, it is possible to selectively activate the C-H bonds at the α or β position of the alcohol, enabling the introduction of new functional groups without requiring pre-functionalization of the substrate. nih.govscripps.edu This approach offers a more atom- and step-economical way to build molecular complexity.

Borrowing hydrogen or hydrogen autotransfer catalysis is another innovative concept. researchgate.netliverpool.ac.uk In this process, a catalyst temporarily "borrows" hydrogen from the alcohol, oxidizing it in situ to the corresponding ketone. This ketone can then participate in a separate reaction (e.g., a condensation or coupling reaction) before the catalyst returns the hydrogen, reducing the intermediate back to a more complex alcohol product. This allows racemic secondary alcohols to be converted into valuable enantioenriched chiral products. researchgate.net

Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, enabling unique chemical transformations under mild conditions. acs.org This approach can be used to generate radical intermediates from alcohols, which can then engage in a variety of coupling reactions that are complementary to traditional two-electron pathways. researchgate.net Merging photoredox catalysis with transition metal or enzymatic catalysis opens the door to new enantioselective C-C and C-heteroatom bond-forming reactions. nih.gov

| Reaction Type | Description | Potential Application for this compound |

|---|---|---|

| C-H Activation/Functionalization | Direct conversion of a C-H bond to a C-C or C-X bond, mediated by a metal catalyst. wikipedia.org | Direct arylation, alkylation, or amination at positions adjacent to the hydroxyl group. |

| Borrowing Hydrogen Catalysis | In situ oxidation of the alcohol to a ketone, followed by reaction and subsequent reduction. liverpool.ac.uk | Coupling with primary alcohols to form higher-order chiral alcohols (Asymmetric Guerbet reaction). |

| Photoredox Catalysis | Use of light to generate radical intermediates for novel bond formations. acs.org | Deoxygenative arylation or coupling with Michael acceptors via radical intermediates. nih.gov |

| Deracemization | Conversion of a racemic mixture into a single enantiomer. | Visible-light-driven photochemical dehydrogenation followed by enantioselective hydrogenation. researchgate.net |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for achieving high enantiomeric purity in (2S)-1-phenylbutan-2-ol?

- Methodological Answer : Chiral resolution via enzymatic catalysis or asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) can yield high enantiomeric excess. For stereochemical verification, X-ray crystallography (using SHELX software for refinement ) or chiral HPLC (as demonstrated in bedaquiline analysis ) is critical. Kinetic resolution using lipases or esterases may also separate enantiomers effectively.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : and NMR to confirm the phenyl group and alcohol moiety.

- Chiral HPLC : To validate enantiopurity (similar to bedaquiline quantification methods ).

- Mass Spectrometry : For molecular weight confirmation.

- Polarimetry : To measure optical activity and compare with literature values.

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coats) and ensure ventilation (fume hoods with ≥100 ft/min airflow ).

- Avoid skin/eye contact; rinse with water for 15 minutes if exposed (as per safety guidelines for structurally similar alcohols ).

- Store in sealed containers under inert atmosphere to prevent oxidation .

Advanced Research Questions

Q. How does the (2S) configuration influence biological activity or fragrance applications?

- Methodological Answer :

- Pharmacological Studies : Compare enantiomers in receptor-binding assays (e.g., bedaquiline’s ATP synthase inhibition ).

- Fragrance Research : Evaluate odor thresholds and stability in formulations, referencing IFRA standards for phenyl alcohol derivatives .

- Enantiomer-Specific Effects : Use chiral chromatography to isolate (2S) and (2R) forms and test their bioactivity/volatility .

Q. What experimental designs are optimal for resolving racemic 1-phenylbutan-2-ol into its (2S)-enantiomer?

- Methodological Answer :

- Kinetic Resolution : Use lipases (e.g., Candida antarctica) to selectively esterify one enantiomer.

- Chiral Stationary Phases : Employ HPLC columns with cellulose-based phases for separation .

- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) and recrystallize .

Q. How can stability studies be designed to assess degradation pathways under varying storage conditions?

- Methodological Answer :

- Forced Degradation : Expose to heat, light, and humidity; monitor via HPLC-UV .

- Kinetic Modeling : Use Arrhenius plots to predict shelf life.

- Structural Elucidation : Identify degradation products using LC-MS and -NMR .

Q. What computational tools are effective for predicting the physicochemical properties of this compound?

- Methodological Answer :

- Molecular Dynamics Simulations : Predict solubility and logP values using software like GROMACS.

- Density Functional Theory (DFT) : Calculate vibrational spectra (IR) and compare with experimental data .

- NIST Chemistry WebBook : Cross-reference spectral and thermodynamic data for validation .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported enantiomeric excess values for this compound?

- Methodological Answer :

- Triangulation : Validate results using multiple techniques (e.g., polarimetry, chiral HPLC, and X-ray ).

- Calibration Standards : Use certified reference materials to ensure instrument accuracy.

- Peer Review : Compare methodologies with published protocols (e.g., SHELX refinement criteria or RIFM safety assessments ).

Key Notes

- Stereochemistry : The (2S) configuration may enhance bioactivity or fragrance longevity compared to (2R) .

- Data Reliability : Cross-validate results with NIST databases and peer-reviewed protocols .

- Research Gaps : Limited direct data on this compound necessitates extrapolation from structurally analogous compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.